REACTION_SMILES
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[C:19]([CH3:20])(=[O:21])[NH:22][c:23]1[cH:24][c:25]2[c:26]([cH:32][cH:33]1)[C:27](=[O:28])[O:29][C:30]2=[O:31].[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH:12]([CH2:13][S:14](=[O:15])(=[O:16])[CH3:17])[NH2:18])[cH:7][cH:8][c:9]1[O:10][CH3:11]>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][c:6]([CH:12]([CH2:13][S:14](=[O:15])(=[O:16])[CH3:17])[N:18]2[C:27](=[O:28])[c:26]3[c:25]([cH:24][c:23]([NH:22][C:19]([CH3:20])=[O:21])[cH:33][cH:32]3)[C:30]2=[O:29])[cH:7][cH:8][c:9]1[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc2c(c1)C(=O)OC2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C(N)CS(C)(=O)=O)ccc1OC
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Name
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Type
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product
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Smiles
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CCOc1cc(C(CS(C)(=O)=O)N2C(=O)c3ccc(NC(C)=O)cc3C2=O)ccc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |